molecular formula C15H11N7 B11574366 Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone CAS No. 73718-28-2

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone

Cat. No.: B11574366
CAS No.: 73718-28-2
M. Wt: 289.29 g/mol
InChI Key: RSFGPHAYVGOZNX-RQZCQDPDSA-N
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Description

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a nicotinaldehyde moiety linked to a triazinoindole core through a hydrazone linkage, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone typically involves a multi-step process:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the hydrazone group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone involves its ability to bind selectively to ferrous ions, which plays a crucial role in its antiproliferative activity. The compound induces apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating the mitochondrial pathway, leading to cell death . Molecular targets include proteins involved in the cell cycle and apoptosis, such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar compounds to Nicotinaldehyde 5H-(1,2,4)triazino(5,6-b)indol-3-ylhydrazone include other triazinoindole derivatives such as:

These compounds share a similar triazinoindole core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific hydrazone linkage and nicotinaldehyde moiety, which contribute to its distinct chemical behavior and potential therapeutic applications.

Properties

CAS No.

73718-28-2

Molecular Formula

C15H11N7

Molecular Weight

289.29 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C15H11N7/c1-2-6-12-11(5-1)13-14(18-12)19-15(22-20-13)21-17-9-10-4-3-7-16-8-10/h1-9H,(H2,18,19,21,22)/b17-9+

InChI Key

RSFGPHAYVGOZNX-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CN=CC=C4

Origin of Product

United States

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